![molecular formula C10H5F3N4S B7545099 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a crucial role in various biological pathways. This compound has been shown to have a selective inhibitory effect on certain enzymes and proteins, which makes it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole are still being studied, but it has been shown to have a significant impact on various biological pathways. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, which make it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole in lab experiments is its unique chemical structure, which makes it a versatile compound that can be used for various applications. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research and development of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole. Some of the most promising areas of research include the development of new therapeutic agents for the treatment of cancer, diabetes, and inflammation, as well as the use of this compound in the field of material science for the development of new materials with unique properties.
Conclusion:
In conclusion, 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole is a promising compound that has many potential applications in various fields of scientific research. Its unique chemical structure and selective inhibitory effect on specific enzymes and proteins make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
The synthesis of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole can be achieved through various methods such as condensation reactions, cyclization reactions, and coupling reactions. One of the most commonly used methods for the synthesis of this compound is the condensation of 2-aminobenzimidazole and trifluoromethylthioformamide in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole has made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4S/c11-10(12,13)5-1-2-6-7(3-5)15-9(14-6)8-4-18-17-16-8/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMJUBVAGSOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.